Ferrous lactate

Description

The exact mass of the compound Iron(II) lactate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water. practically insoluble in ethanol. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: COLOUR_RETENTION_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxypropanoate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKCQDROTDCQOR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018671 | |

| Record name | Ferrous Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-white crystals or light green powder having a characteristic smell, Trihydrate: Greenish-white solid; [Merck Index] Light green solid; [MSDSonline] | |

| Record name | FERROUS LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ferrous lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water. Practically insoluble in ethanol, Slight characteristic odor; mild, sweet and ferruginous taste; on exposure to air it becomes darker and incompletely soluble; greenish-white powder or crystalline masses; soluble in water, freely sol in alkali citrates, almost insoluble in alcohol. /Trihydrate/ | |

| Record name | FERROUS LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FERROUS LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

85993-25-5, 92542-68-2, 5905-52-2 | |

| Record name | (T-4)-Bis[(2S)-2-(hydroxy-κO)propanoato-κO]iron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85993-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92542-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous lactate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Bis(lactato-O1,O2)iron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085993255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, bis[(2S)-2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferrous Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-bis(lactato-O1,O2)iron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JU4C2L5A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ferrous Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous lactate, the iron(II) salt of lactic acid, is a key compound in the pharmaceutical and nutraceutical industries, primarily utilized for iron supplementation and fortification.[1] Its prominence stems from a favorable balance of high bioavailability and comparatively mild gastrointestinal side effects when compared to other iron salts like ferrous sulfate. As an organic iron supplement, it provides a soluble and readily absorbable form of ferrous iron, the oxidation state essential for biological uptake.[2]

This technical guide offers a comprehensive exploration of the core physicochemical properties of this compound. Understanding these characteristics is paramount for formulation scientists, analytical chemists, and researchers in drug development, as they directly influence the compound's stability, dissolution, bioavailability, and ultimately, the safety and efficacy of the final product. This document will delve into the chemical and physical attributes, solubility, stability profile under various stress conditions, spectroscopic and crystallographic features, and analytical methodologies pertinent to the quality control of this compound.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of an active pharmaceutical ingredient is the bedrock of successful formulation development.

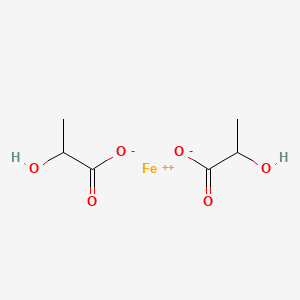

Chemical Structure and Formula

This compound is a coordination complex consisting of a central ferrous iron (Fe²⁺) ion chelated by two lactate anions.[3] It exists in both anhydrous and hydrated forms, with the dihydrate and trihydrate being the most common.[4] The lactate ligand, being a product of natural metabolic pathways, contributes to the compound's favorable tolerability profile.[2]

Molecular Formula: C₆H₁₀FeO₆ (anhydrous)[3]

Molecular Weight and Elemental Composition

The molecular weight of this compound varies depending on its state of hydration. The elemental iron content is a critical parameter for dosage calculations in iron deficiency therapies.

| Form | Molecular Formula | Molecular Weight ( g/mol ) |

| Anhydrous | C₆H₁₀FeO₆ | 233.99 |

| Dihydrate | C₆H₁₀FeO₆·2H₂O | 270.02 |

| Trihydrate | C₆H₁₀FeO₆·3H₂O | 288.03 |

Physical Appearance and Organoleptic Properties

This compound is typically a greenish-white to pale yellow crystalline powder or granules. It has a slight, characteristic odor and a mildly sweet, metallic taste.[1] These properties are important considerations in the formulation of palatable oral dosage forms, particularly for pediatric and geriatric populations.

Polymorphism and Hydration States

As mentioned, this compound commonly exists as a dihydrate or trihydrate.[4] The state of hydration can impact the material's stability, solubility, and handling properties. It is crucial to characterize and control the hydration state during manufacturing and storage to ensure consistent product performance.

Summary Table of Core Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Greenish-white to pale yellow crystalline powder | |

| Odor | Slight, characteristic | [1] |

| Taste | Mildly sweet, metallic | [1] |

| pH (1 in 50 solution) | 5.0 - 6.0 | [4] |

| Melting Point | Decomposes | [1] |

Solubility and Dissolution Behavior

The solubility and dissolution rate of this compound are pivotal to its bioavailability. As iron is primarily absorbed in the upper gastrointestinal tract, rapid dissolution in the acidic environment of the stomach is desirable.

Solubility Profile in Various Solvents

This compound is soluble in water and practically insoluble in ethanol.[4] Its solubility in water is temperature-dependent. For the trihydrate, the solubility is approximately 2.1 g/100 mL at 10°C and increases to 8.5 g/100 mL at 100°C.[3] It is also soluble in alkali citrate solutions.[3]

Effect of pH on Solubility

The solubility of this compound is influenced by pH. In acidic conditions, the ferrous iron remains in its soluble Fe²⁺ state. As the pH increases, the potential for oxidation to the less soluble ferric (Fe³⁺) form and subsequent precipitation as ferric hydroxide increases.

Dissolution Rate and its Significance for Bioavailability

The rate at which this compound dissolves is a critical factor for its absorption. A faster dissolution rate in the gastrointestinal fluid leads to a higher concentration of ferrous ions available for uptake by the intestinal mucosa. The lactate counter-ion, being an organic acid, may contribute to maintaining a slightly acidic microenvironment, which can aid in keeping the iron in its more soluble ferrous state.

Experimental Protocol: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25°C).

Materials:

-

This compound powder

-

Purified water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Spectrophotometer or other suitable analytical instrument for iron quantification

Procedure:

-

Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Place the container in a thermostatically controlled shaker bath set at the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and centrifuge to remove any undissolved solids.

-

Accurately dilute the clear supernatant to a concentration suitable for the chosen analytical method.

-

Quantify the concentration of iron in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry with a complexing agent).

-

Calculate the solubility of this compound in g/100 mL.

Stability Profile

The stability of this compound is a critical quality attribute, as degradation can lead to a loss of potency and the formation of undesirable byproducts. The primary degradation pathway is the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.

Chemical Stability

This compound is susceptible to oxidation in the presence of atmospheric oxygen, a process that is accelerated by moisture and light.[6] This oxidation results in the formation of ferric lactate, which can impart a yellowish-brown discoloration to the product and may be less bioavailable.

The stability of this compound is pH-dependent. In acidic environments (pH below 4.5), the ferrous form is more stable and less prone to oxidation. As the pH increases, the rate of oxidation to the ferric state increases.

Physical Stability

This compound is known to be hygroscopic, meaning it can absorb moisture from the air. This is a critical consideration for handling, packaging, and storage. Moisture uptake can lead to physical changes such as caking and deliquescence, and can also accelerate chemical degradation through oxidation.

Exposure to light can promote the oxidation of this compound.[6] Therefore, it is recommended to protect the compound from light during storage and processing. Photostability testing, as per ICH Q1B guidelines, is essential to determine the need for light-protective packaging.

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable for characterizing the thermal stability of this compound. TGA can be used to determine the water content (from the dehydration of hydrated forms) and the decomposition temperature. DSC can reveal information about melting, crystallization, and other phase transitions. For instance, TGA of iron(II) oxalate dihydrate shows a distinct weight loss corresponding to dehydration, followed by decomposition at higher temperatures.[7] A similar pattern would be expected for this compound hydrates.

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat.

-

Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 M NaOH) at room temperature.

-

Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 60°C) in an oven.

-

Photodegradation: Expose solid or dissolved this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Storage and Handling Recommendations

Given its sensitivity to moisture, light, and oxygen, this compound should be stored in well-closed containers, protected from light, in a cool, dry place.[6] Inert gas blanketing during storage and handling can also be considered to minimize oxidation.

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic techniques are indispensable for the structural elucidation and quality control of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the lactate moiety and the coordination of the carboxylate and hydroxyl groups to the iron atom. Key expected absorptions include:

-

A broad band in the region of 3500-3200 cm⁻¹ due to the O-H stretching of the hydroxyl group and any water of hydration.

-

C-H stretching vibrations from the methyl and methine groups around 2980-2900 cm⁻¹.

-

A strong asymmetric stretching vibration of the carboxylate group (COO⁻) typically in the range of 1610-1550 cm⁻¹.

-

A symmetric stretching vibration of the carboxylate group around 1400 cm⁻¹.

-

C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

The disappearance or significant shift of certain peaks compared to free lactic acid, particularly in the carboxylate region, confirms the formation of the iron salt.

Objective: To obtain a high-quality Fourier-transform infrared (FTIR) spectrum of solid this compound.

Materials:

-

This compound powder

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle

-

Hydraulic press for pellet making

-

FTIR spectrometer

Procedure:

-

Thoroughly dry the KBr to remove any adsorbed water.

-

Mix a small amount of this compound (approx. 1-2 mg) with about 200 mg of KBr in a mortar.

-

Grind the mixture to a fine, homogenous powder.

-

Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹), co-adding multiple scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

Aqueous solutions of ferrous (Fe²⁺) salts are typically pale green. The UV-Vis spectrum of this compound is expected to show weak absorption bands in the visible and near-infrared regions due to d-d electronic transitions of the high-spin d⁶ Fe²⁺ ion in an octahedral or distorted octahedral coordination environment. More intense charge-transfer bands may be observed in the UV region. It's important to note that upon oxidation to ferric (Fe³⁺) iron, the solution turns yellow-brown, and the UV-Vis spectrum changes significantly, with the appearance of more intense charge-transfer bands. A spectrophotometric method for the determination of lactate involves its reaction with ferric chloride to form a colored complex with an absorption maximum around 390 nm.[8]

Objective: To quantify the iron content in a this compound sample using UV-Vis spectrophotometry.

Materials:

-

This compound sample

-

Hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺)

-

1,10-phenanthroline solution (complexing agent)

-

Sodium acetate buffer solution (to control pH)

-

Purified water

-

UV-Vis spectrophotometer

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of purified water.

-

To an aliquot of the sample solution, add hydroxylamine hydrochloride solution to ensure all iron is in the ferrous state.

-

Add the 1,10-phenanthroline solution, which will form a stable, intensely colored orange-red complex with the ferrous ions.

-

Add the sodium acetate buffer to adjust the pH to the optimal range for complex formation (typically pH 3-9).

-

Dilute the solution to a known final volume with purified water.

-

Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) of the iron(II)-phenanthroline complex (around 510 nm) against a reagent blank.

-

Determine the concentration of iron from a calibration curve prepared using standard iron solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the high-spin Fe²⁺ ion, obtaining high-resolution NMR spectra of this compound can be challenging, as it can lead to significant line broadening. However, for the lactate moiety, the following signals would be expected:

-

¹H NMR: A doublet for the methyl protons (CH₃) and a quartet for the methine proton (CH). The chemical shifts would be influenced by the paramagnetic iron center. For the lactate anion itself, the methyl protons typically appear around 1.33 ppm (doublet) and the methine proton around 4.11 ppm (quartet).[9]

-

¹³C NMR: Resonances for the methyl carbon, the methine carbon, and the carboxylate carbon. For the lactate anion, these are typically observed around 22.9 ppm (CH₃), 71.4 ppm (CH), and 185.3 ppm (COO⁻).[10] The presence of the paramagnetic Fe²⁺ would cause significant shifts and broadening of these signals.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for characterizing the solid-state properties of this compound. Powder XRD (pXRD) can be used to:

-

Confirm the crystalline nature of the material.

-

Identify the specific polymorphic form and hydration state.

-

Detect the presence of any crystalline impurities.

-

Monitor solid-state stability and phase transformations.

Each crystalline form of this compound will produce a unique diffraction pattern, which serves as a "fingerprint" for that specific structure.

Objective: To obtain the powder X-ray diffraction pattern of a this compound sample.

Materials:

-

This compound powder

-

Sample holder

-

Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation)

Procedure:

-

Carefully pack the this compound powder into the sample holder, ensuring a flat and smooth surface.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, including the 2θ scan range, step size, and scan speed.

-

Run the XRD scan to collect the diffraction data.

-

Process the data to generate a diffractogram (intensity vs. 2θ).

-

Analyze the diffractogram by comparing the peak positions and intensities to reference patterns for known phases of this compound.

Analytical Methods for Quality Control

A robust set of analytical methods is essential for ensuring the quality, purity, and potency of this compound.

Identification Tests

Simple qualitative tests can be used for the identification of this compound. These typically include tests for the presence of both ferrous ions and lactate.[4]

Assay and Purity Determination

Objective: To determine the purity of a this compound sample by redox titration.

Principle: In an acidic medium, ferrous ions (Fe²⁺) are quantitatively oxidized to ferric ions (Fe³⁺) by potassium permanganate (KMnO₄), which is a strong oxidizing agent. The endpoint of the titration is indicated by the persistence of the pink color of the excess permanganate ion.

Materials:

-

This compound sample

-

Standardized 0.1 N potassium permanganate solution

-

Formic acid (85% v/v)

-

Purified water

-

Burette, conical flask, and other standard laboratory glassware

Procedure:

-

Accurately weigh a quantity of the dried this compound sample.

-

Dissolve the sample in a mixture of purified water and formic acid in a conical flask.

-

Titrate the solution with a standardized 0.1 N potassium permanganate solution until a persistent pink color is observed.

-

Record the volume of potassium permanganate solution used.

-

Calculate the percentage purity of this compound based on the stoichiometry of the reaction. Each mL of 0.1 N potassium permanganate is equivalent to 23.40 mg of C₆H₁₀FeO₆.[4]

Limit Tests for Impurities

Limit tests are performed to ensure that the levels of impurities are below acceptable limits. For this compound, common impurities include ferric iron and heavy metals. The limit for ferric iron can be determined by iodometric titration.[4]

Conclusion: Implications for Drug Development and Formulation

The physicochemical properties of this compound are intricately linked to its performance as a pharmaceutical ingredient. Its solubility and dissolution characteristics are key determinants of its bioavailability. The stability of this compound, particularly its susceptibility to oxidation, necessitates careful consideration of formulation strategies, manufacturing processes, and packaging to ensure product quality and shelf-life. The spectroscopic and crystallographic properties provide the basis for robust analytical methods for quality control. A thorough understanding and control of these physicochemical attributes are therefore essential for the successful development of safe, effective, and stable pharmaceutical and nutraceutical products containing this compound.

References

A comprehensive list of references will be provided here, including the titles, sources, and URLs for all cited materials.

Sources

- 1. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]

- 2. What is the mechanism of this compound trihydrate? [synapse.patsnap.com]

- 3. Iron(II) lactate - Wikipedia [en.wikipedia.org]

- 4. fao.org [fao.org]

- 5. phywe-itemservice.s3.eu-central-1.amazonaws.com [phywe-itemservice.s3.eu-central-1.amazonaws.com]

- 6. This compound Supplier - Bulk Ingredients Supplier & Manufacturer - Lifeworth [naturallifeworth.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. bmse000269 (R)-Lactate at BMRB [bmrb.io]

Introduction: The Significance of Ferrous Lactate in Modern Applications

An In-Depth Technical Guide to the Synthesis and Characterization of Ferrous Lactate

This compound (C₆H₁₀FeO₆), the iron(II) salt of lactic acid, is an organometallic compound of significant interest in the pharmaceutical and food science industries.[1] Typically appearing as a greenish-white crystalline powder, it exists in both anhydrous and hydrated forms, with the dihydrate and trihydrate being the most common.[1][2] Its primary value lies in its high bioavailability as an iron supplement, making it a preferred choice for treating iron-deficiency anemia and for fortifying foods such as infant formulas, cereals, and beverages.[1][3]

Unlike other iron salts, this compound is noted for being gentler on the gastrointestinal system and having a milder taste, which enhances patient and consumer compliance.[4] The "ferrous" designation indicates that iron is in its +2 oxidation state (Fe²⁺), which is more soluble and readily absorbed by the body compared to the ferric (Fe³⁺) state.[3] However, this Fe²⁺ state is also susceptible to oxidation to Fe³⁺, presenting a central challenge in both the synthesis and storage of the compound. This guide provides a comprehensive overview of the synthesis methodologies and the critical characterization techniques required to ensure the production of high-purity, stable, and effective this compound for researchers, scientists, and drug development professionals.

Part 1: Synthesis of this compound – A Tale of Controlled Reaction

The synthesis of this compound is fundamentally an acid-base reaction, but one that requires careful control of conditions to prevent the oxidation of the ferrous ion. The choice of starting materials and reaction environment is paramount to achieving a high-purity final product.

Primary Synthesis Routes

Two principal methods are commonly employed for the synthesis of this compound. The selection between these routes often depends on the availability of starting materials, desired purity, and scalability.

Route A: Direct Neutralization of Lactic Acid with a Ferrous Salt

This is the most straightforward approach, involving the reaction of lactic acid with a ferrous base like ferrous carbonate or ferrous hydroxide.

Chemical Principle: This method is a classic acid-base neutralization. The lactate anion from lactic acid displaces the carbonate or hydroxide anion to form the this compound salt, with byproducts being water and, in the case of ferrous carbonate, carbon dioxide gas.

-

Reaction with Ferrous Carbonate: FeCO₃ + 2C₃H₆O₃ → Fe(C₃H₅O₃)₂ + H₂O + CO₂

-

Reaction with Ferrous Hydroxide: Fe(OH)₂ + 2C₃H₆O₃ → Fe(C₃H₅O₃)₂ + 2H₂O

Causality Behind Experimental Choices:

-

Inert Atmosphere: The critical vulnerability of the Fe²⁺ ion to oxidation necessitates that the reaction be conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Introducing an inert gas displaces oxygen, thereby preventing the formation of ferric (Fe³⁺) impurities, which would compromise the product's bioavailability and color. Some methods even use carbon dioxide or hydrogen as a protective gas.[5]

-

Temperature Control: The reaction is typically performed at elevated temperatures (e.g., 50-80°C) to increase the reaction rate and the solubility of the reactants.[1] However, excessive temperatures must be avoided to prevent degradation of lactic acid.

Experimental Protocol: Synthesis via Ferrous Carbonate

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet, add a stoichiometric amount of ferrous carbonate.

-

Inerting the System: Purge the flask with an inert gas (e.g., nitrogen) for 15-20 minutes to remove atmospheric oxygen.

-

Reaction: Slowly add an aqueous solution of lactic acid to the flask while maintaining a continuous, gentle flow of the inert gas. The reaction will be evidenced by the evolution of CO₂ gas.

-

Heating: Heat the reaction mixture to 60-70°C and maintain stirring for 2-3 hours to ensure the reaction goes to completion.

-

Crystallization: After the reaction is complete, concentrate the solution by evaporation (under reduced pressure to maintain a low temperature) and then cool it slowly to induce crystallization of this compound.

-

Isolation: Collect the greenish-white crystals by filtration.

-

Washing: Wash the crystals with deoxygenated water to remove any unreacted starting materials, followed by a wash with a solvent like ethanol to facilitate drying.[6]

-

Drying: Dry the final product under vacuum at a temperature not exceeding 70°C.[5]

Route B: Double Displacement Reaction

This method involves the reaction of a soluble ferrous salt, typically ferrous sulfate, with a soluble lactate salt, such as calcium lactate or sodium lactate.

Chemical Principle: This is a precipitation reaction driven by the formation of a less soluble salt. This compound is less soluble under the reaction conditions than the byproduct (e.g., calcium sulfate or sodium sulfate), causing it to precipitate out of the solution.

-

Reaction with Calcium Lactate: FeSO₄ + Ca(C₃H₅O₃)₂ → Fe(C₃H₅O₃)₂↓ + CaSO₄

-

Reaction with Sodium Lactate: FeSO₄ + 2NaC₃H₅O₃ → Fe(C₃H₅O₃)₂↓ + Na₂SO₄

Causality Behind Experimental Choices:

-

Reactant Purity: The purity of the final product is directly dependent on the purity of the starting materials. Food or pharmaceutical-grade reactants are often used.

-

Washing Efficiency: The success of this method hinges on the thorough removal of the sulfate byproduct. The presence of residual sulfates is a common impurity that must be tested for in the final product.[2] The crystals are washed until a test of the wash water shows a complete absence of sulfate ions.[5]

Experimental Protocol: Synthesis via Ferrous Sulfate and Sodium Lactate

-

Solution Preparation: Prepare separate aqueous solutions of ferrous sulfate heptahydrate (40-50 wt%) and sodium lactate (58-61 wt%).[5] Deoxygenate both solutions by bubbling nitrogen gas through them.

-

Reaction: In a reaction vessel under a nitrogen atmosphere, slowly add the ferrous sulfate solution to the stirred sodium lactate solution. The reaction is typically carried out at a controlled temperature of 35-45°C for 1.5-2.5 hours.[5]

-

Precipitation: this compound will precipitate out of the solution as fine, greenish-white crystals.

-

Isolation and Washing: Filter the crystals and wash them thoroughly with deoxygenated water at 20-30°C until the washings are free of sulfate ions (tested by adding BaCl₂ solution, which would form a white precipitate of BaSO₄ if sulfates are present).[5]

-

Drying: Dry the purified crystals under vacuum at a temperature below 70°C to prevent thermal degradation and oxidation.[5]

Synthesis Workflow Visualization

Caption: Workflow for the synthesis of this compound via direct neutralization.

Part 2: A Multi-faceted Approach to Characterization

Comprehensive characterization is essential to confirm the identity, purity, structure, and stability of the synthesized this compound. No single technique is sufficient; a combination of spectroscopic, thermal, and chemical methods provides a complete profile of the material.

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample's molecules, causing vibrations in their chemical bonds. Each type of bond (e.g., C=O, O-H, C-H) vibrates at a characteristic frequency, resulting in a unique spectrum that acts as a molecular "fingerprint."

Application for this compound: FTIR is used to confirm the formation of the lactate salt by identifying its key functional groups. The spectrum of lactic acid will show a strong absorption for the carboxylic acid C=O group and a broad O-H stretch.[7] In this compound, the deprotonation of the carboxylic acid and coordination with the Fe²⁺ ion causes a shift in these characteristic peaks, providing clear evidence of salt formation.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Mix a small amount of the dried this compound sample (1-2 mg) with ~200 mg of dry potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet. The use of KBr is common, but it is hygroscopic, which can introduce a broad water band around 3500 cm⁻¹.[8]

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

-

Analysis: Scan the sample, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum should be analyzed for characteristic peaks corresponding to the lactate molecule, such as the carboxylate (COO⁻) stretches and C-H and O-H vibrations.

Thermal Analysis: TGA and DSC

Principle: Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to quantify mass loss events like dehydration or decomposition.[9]

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to the same temperature program. It detects thermal events like melting, crystallization, and decomposition, providing information on their temperatures and enthalpies.[10]

Application for this compound: These methods are crucial for determining the hydration state and thermal stability of this compound.

-

TGA: A TGA curve of this compound dihydrate or trihydrate will show a distinct weight loss step corresponding to the loss of water molecules.[11] This allows for the precise determination of the number of water molecules of hydration. Subsequent weight loss at higher temperatures indicates the decomposition of the anhydrous salt.

-

DSC: The DSC curve will show an endothermic peak corresponding to the energy absorbed during dehydration, followed by exothermic peaks at higher temperatures associated with the decomposition of the organic lactate moiety.[12][13]

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.

-

Instrumentation Setup: Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

-

Data Acquisition: Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation during the analysis).

-

Analysis: Analyze the resulting TGA curve for percentage weight loss at different temperature ranges and the DSC curve for endothermic and exothermic peaks.

Structural Analysis: X-Ray Diffraction (XRD)

Principle: XRD is a non-destructive technique that provides information about the crystalline structure of a material. When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern, according to Bragg's Law (nλ = 2d sinθ).[14] The resulting diffraction pattern is unique to a specific crystalline phase.

Application for this compound: XRD is the definitive method for confirming the crystalline nature and phase identity of the synthesized product.[12] It can:

-

Confirm that the synthesized material is indeed this compound by matching its diffraction pattern to a reference pattern from a database (e.g., ICDD).[12]

-

Identify the specific hydrated form (dihydrate vs. trihydrate), as each will have a unique crystal structure and thus a different XRD pattern.

-

Assess the phase purity of the sample by detecting the presence of crystalline impurities (e.g., unreacted starting materials or byproducts).

Experimental Protocol: Powder XRD Analysis

-

Sample Preparation: Finely grind the dried this compound sample into a homogeneous powder using a mortar and pestle.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

-

Data Acquisition: Place the sample holder in the X-ray diffractometer. Set the instrument to scan over a specific range of 2θ angles (e.g., 5° to 70°) using a specific X-ray source (commonly Cu Kα radiation).

-

Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) should be analyzed by identifying the positions (2θ values) and relative intensities of the diffraction peaks. These peaks are then compared to a reference database to confirm the material's identity.

Morphological and Elemental Analysis: SEM and EDS

Principle:

-

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology (shape, size, and texture).[15]

-

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) is an analytical technique often integrated with SEM. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for qualitative and quantitative elemental analysis.[15]

Application for this compound:

-

SEM: Provides visual confirmation of the crystalline nature of the product and reveals details about the crystal habit (e.g., needle-like, plate-like). This can be important as morphology can influence properties like flowability and dissolution rate.

-

EDS: Confirms the elemental composition of the sample, verifying the presence of iron (Fe), carbon (C), and oxygen (O) in the correct proportions and ensuring the absence of elemental impurities.

Experimental Protocol: SEM-EDS Analysis

-

Sample Preparation: Mount a small amount of the this compound powder onto an SEM stub using double-sided carbon tape.

-

Coating: If the sample is not sufficiently conductive, it must be coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

Imaging (SEM): Introduce the stub into the SEM chamber. Obtain images of the particles at various magnifications to observe their morphology.

-

Elemental Analysis (EDS): Select a representative area of the sample (or individual particles) and acquire an EDS spectrum to determine the elemental composition.

Chemical Purity and Assay

Principle: Titrimetric methods are used to quantify the amount of a specific substance. For this compound, key analyses include determining the amount of active ferrous iron and the level of the ferric iron impurity.

Application for this compound:

-

Assay of Ferrous Iron (Fe²⁺): This is typically done via a redox titration with a strong oxidizing agent like potassium permanganate. The permanganate ion (MnO₄⁻) oxidizes Fe²⁺ to Fe³⁺, and the endpoint is indicated by a persistent pink color.[2]

-

Limit Test for Ferric Iron (Fe³⁺): The amount of undesirable Fe³⁺ is determined by an iodometric titration. Fe³⁺ oxidizes iodide ions (I⁻) to iodine (I₂), and the liberated iodine is then titrated with a standard sodium thiosulfate solution.[2]

Experimental Protocol: Titration for Ferric Iron Impurity

-

Sample Preparation: Accurately weigh and dissolve about 5 g of the this compound sample in a mixture of 100 ml of deoxygenated water and 10 ml of hydrochloric acid in a stoppered flask.[2]

-

Reaction: Add 3 g of potassium iodide (KI), shake the flask, and allow it to stand in the dark for 5 minutes. The Fe³⁺ in the sample will oxidize the I⁻ to I₂.[2]

-

Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.[2]

-

Endpoint Detection: As the endpoint is approached (the yellow-brown color of iodine fades), add a few drops of starch indicator solution. A deep blue color will form. Continue the titration until the blue color disappears.[2]

-

Calculation: The amount of Fe³⁺ is calculated based on the volume of sodium thiosulfate solution used. Each ml of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (III).[2]

Characterization Workflow Visualization

Caption: A multi-technique workflow for the comprehensive characterization of this compound.

Part 3: Data Presentation and Interpretation

Quantitative data from the synthesis and characterization should be systematically organized for clear interpretation and comparison.

Table 1: Typical Synthesis Parameters and Expected Outcomes

| Parameter | Route A (Neutralization) | Route B (Displacement) | Rationale |

| Primary Reactants | Lactic Acid, Ferrous Carbonate | Ferrous Sulfate, Sodium Lactate | Choice based on cost, availability, and byproduct handling. |

| Reaction Temp. | 50 - 80°C[1] | 35 - 45°C[5] | To optimize reaction rate while preventing degradation. |

| Atmosphere | Inert (N₂, Ar, CO₂)[1][5] | Inert (N₂)[5] | Crucial to prevent oxidation of Fe²⁺ to Fe³⁺. |

| Reaction Time | 2 - 3 hours | 1.5 - 2.5 hours[5] | To ensure the reaction proceeds to completion. |

| Typical Yield | ~85%[16] | ~92%[5] | Dependent on stoichiometry and recovery efficiency. |

| Key Purification Step | Washing with deoxygenated H₂O | Extensive washing to remove SO₄²⁻ ions[5] | To remove unreacted materials and soluble byproducts. |

Table 2: Key Characterization Data and Quality Specifications for this compound

| Technique | Parameter | Typical Result / Specification | Purpose |

| Appearance | Visual | Greenish-white crystals or powder[2] | Initial quality check. |

| Solubility | In Water | Soluble[2] | Confirms identity and suitability for aqueous formulations. |

| pH (1 in 50 soln) | Potentiometry | 5.0 - 6.0[2] | Quality control parameter. |

| FTIR | Key Peaks | Shifted carboxylate (COO⁻) peaks vs. lactic acid | Confirms salt formation. |

| TGA | Weight Loss | ~12-14% for dihydrate, up to 18% for trihydrate[2][17] | Determines water of hydration. |

| XRD | Diffraction Peaks | Pattern must match reference for this compound | Confirms crystalline identity and phase purity. |

| Assay (Fe²⁺) | Titration | Not less than 96-97% (dried basis)[2][18] | Quantifies the active component. |

| Ferric Iron (Fe³⁺) | Titration | Not more than 0.6%[2] | Controls critical impurity affecting stability and bioavailability. |

| Sulfates | Limit Test | Not more than 0.1%[2] | Controls impurity from Route B synthesis. |

| Lead | AAS/ICP-MS | Not more than 1 mg/kg[2] | Ensures safety for food and pharmaceutical use. |

Conclusion

The successful synthesis of high-purity this compound is a process of meticulous control, aimed squarely at preserving the integrity of the ferrous (Fe²⁺) ion. The choice of synthesis route, whether through direct neutralization or double displacement, must be accompanied by stringent measures—most notably the maintenance of an inert atmosphere—to prevent oxidative degradation.

A robust, multi-technique characterization protocol is not merely advisable but essential for validating the outcome. While techniques like XRD and FTIR confirm the material's fundamental identity and structure, thermal analysis quantifies its hydration state, and crucial wet chemical methods, such as redox titrations, provide the definitive assessment of purity and assay. By integrating these synthesis and characterization strategies, researchers and developers can ensure the production of safe, stable, and bioavailable this compound that meets the rigorous standards of the pharmaceutical and food industries.

References

-

TCI Chemicals. Iron Lactate - Ferrum Lactate - Descrizione. (2023-07-28). [Link]

-

Food and Agriculture Organization of the United Nations. This compound. [Link]

-

ResearchGate. Thermal analysis (TGA/DSC/DTG) of the as-prepared iron oxide (FHU sample). [Link]

-

Wikipedia. Iron(II) lactate. [Link]

- Google Patents.

-

The Good Scents Company. This compound. [Link]

-

Patsnap Synapse. What is the mechanism of this compound trihydrate?. (2024-07-17). [Link]

-

Ataman Kimya. This compound. [Link]

-

PubChem. This compound | C6H10FeO6. [Link]

- Google Patents.

-

National Institutes of Health (NIH). The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron - PMC. (2021-12-29). [Link]

-

ResearchGate. FTIR spectra of product obtained from systems using (a) this compound.... [Link]

-

ResearchGate. Scanning electron microscopy (SEM) micrographs of ferrous sulfate.... [Link]

-

ResearchGate. DSC and TG/DTG curves of dietary supplements containing iron (II).... [Link]

-

ResearchGate. a). FTIR spectrum of pure lactic acid. [Link]

-

IOS Press Content Library. Correlative Microscopy to Localize and Characterize Iron Deposition in Alzheimer's Disease. (2020-12-10). [Link]

-

MDPI. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]

-

METTLER TOLEDO. DSC Measurements of Metals by DSC and TGA/DSC. [Link]

-

IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Microscopy and Analysis. LM, SEM and EDS Study of Microstructure of Brazilian Iron Ores. [Link]

- Google Patents. US20080138451A1 - Iron compositions and methods for making and using same. (2008-06-12).

-

ACS Publications. Whey fermentation: on-line analysis of lactose and lactic acid by FTIR spectroscopy. [Link]

-

ResearchGate. (a) Crystal structure of ferrous oxalate dehydrate and (b) XRD patterns.... [Link]

-

National Institutes of Health (NIH). Nano-scale characterization of iron-carbohydrate complexes by cryogenic scanning transmission electron microscopy. (2024-08-24). [Link]

-

ResearchGate. Analytical study by SEM/EDX and metallographic techniques of materials used in the iron production process during the Iberian period. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. fao.org [fao.org]

- 3. What is the mechanism of this compound trihydrate? [synapse.patsnap.com]

- 4. This compound Supplier - Bulk Ingredients Supplier & Manufacturer - Lifeworth [naturallifeworth.com]

- 5. RU2453149C1 - Method for production of iron lactate dietary supplement - Google Patents [patents.google.com]

- 6. Iron Lactate - Ferrum Lactate - Descrizione [tiiips.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. iitk.ac.in [iitk.ac.in]

- 10. mt.com [mt.com]

- 11. researchgate.net [researchgate.net]

- 12. The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. CN104876816A - Synthetic method of this compound - Google Patents [patents.google.com]

- 17. jostchemical.com [jostchemical.com]

- 18. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]

An In-Depth Technical Guide to the In Vitro Mechanism of Ferrous Lactate Absorption

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the molecular mechanisms governing the intestinal absorption of ferrous lactate, utilizing the Caco-2 cell monolayer as the gold-standard in vitro model. We will dissect the key transport proteins, regulatory networks, and critical experimental methodologies required to accurately quantify and understand ferrous iron uptake and transepithelial flux. This document is designed to bridge foundational knowledge with practical, field-proven protocols, enabling researchers to design, execute, and interpret in vitro iron absorption studies with high scientific rigor.

Foundational Principles: The Enterocyte as the Gatekeeper of Iron Homeostasis

Iron, while essential for myriad biological processes, is potently toxic in its free form. Consequently, the human body lacks a dedicated mechanism for iron excretion, placing immense regulatory pressure on absorption at the duodenal enterocyte.[1] This intestinal epithelial cell acts as a sophisticated gatekeeper, tightly controlling the uptake of dietary iron to meet systemic needs while preventing overload.

Non-heme iron, the category to which this compound belongs, must be in its ferrous (Fe²⁺) state for absorption.[2] The acidic microclimate of the proximal duodenum aids in maintaining this reduced state.[3] The journey of a ferrous ion from the intestinal lumen into circulation is a multi-step process involving apical import, intracellular transit, and basolateral export, each mediated by a specific set of protein machinery.

The Caco-2 Cell Model: Replicating the Intestinal Barrier In Vitro

The human colon adenocarcinoma cell line, Caco-2, has become the cornerstone for in vitro studies of intestinal transport.[1][4] When cultured on semi-permeable microporous supports (e.g., Transwell® inserts), Caco-2 cells undergo spontaneous differentiation over a 21-day period. They form a polarized monolayer characterized by:

-

Distinct Apical and Basolateral Domains: Mimicking the luminal and blood-facing sides of an enterocyte.

-

Well-Defined Tight Junctions: Creating a physical barrier that allows for the measurement of transepithelial electrical resistance (TEER), a key indicator of monolayer integrity.[1]

-

Expression of Key Transport Proteins: Including the essential machinery for iron absorption, such as Divalent Metal Transporter 1 (DMT1) and Ferroportin (FPN).[5]

This self-validating system provides a reproducible and ethically sound alternative to animal and human studies for mechanistic investigations.[6]

The Molecular Machinery of Ferrous Iron Transport

The absorption of the ferrous ion from this compound follows a well-orchestrated pathway, identical to that of other ferrous salts like ferrous sulfate.[6] The lactate moiety itself may play a beneficial role; studies have shown that lactate can function to increase epithelial cell iron import.[7]

3.1 Apical Uptake via Divalent Metal Transporter 1 (DMT1)

The primary transporter responsible for the uptake of ferrous iron from the intestinal lumen into the enterocyte is the Divalent Metal Transporter 1 (DMT1) , also known as Nramp2 or DCT1.[3][8] DMT1 is a proton-coupled symporter located on the apical brush border membrane.[9] Its function is highly specific to the ferrous (Fe²⁺) state; it does not transport ferric (Fe³⁺) iron.[8][10]

3.2 Intracellular Transit and Fate

Once inside the enterocyte, the newly absorbed ferrous ion enters a transient cytosolic pool known as the labile iron pool (LIP) . From here, it has several potential fates:

-

Utilization: Incorporated into iron-dependent enzymes within the cell.

-

Storage: Sequestered within the protein shell of ferritin for safe storage. This is a critical protective mechanism against iron-induced oxidative stress. If systemic iron levels are high, this iron-laden ferritin is shed with the enterocyte at the end of its lifespan.[3]

-

Transport: Chaperoned across the cell to the basolateral membrane for export into the circulation.

3.3 Basolateral Export via Ferroportin (FPN)

The sole known cellular iron exporter is Ferroportin (FPN) , also called IREG1 or MTP1.[3][11] Located on the basolateral membrane, FPN facilitates the efflux of ferrous iron from the enterocyte into the bloodstream.[12] This export is not a passive process; it is coupled with the oxidation of Fe²⁺ back to Fe³⁺ by a copper-dependent ferroxidase called hephaestin .[2][13] This oxidation is crucial for the subsequent binding of the iron to transferrin , the plasma protein responsible for systemic iron transport.

Diagram 1: Molecular Pathway of this compound Absorption

Caption: Core molecular pathway for ferrous iron absorption in a Caco-2 enterocyte model.

The Regulatory Landscape

Iron absorption is meticulously regulated by both intracellular and systemic signals to maintain homeostasis.

-

Cellular Regulation (IRP/IRE System): When cellular iron is low, Iron Regulatory Proteins (IRPs) bind to Iron Responsive Elements (IREs) on the mRNA of iron-related proteins.[14] This binding stabilizes DMT1 mRNA, increasing its translation, while inhibiting the translation of ferritin mRNA. The result is increased iron uptake capacity and reduced storage, maximizing the iron available for transport.[3][14] Conversely, in high-iron conditions, IRPs release from the IREs, leading to DMT1 mRNA degradation and increased ferritin translation, thus decreasing uptake and sequestering excess iron.[7]

-

Systemic Regulation (Hepcidin): The master regulator of systemic iron balance is hepcidin , a peptide hormone produced by the liver.[11] When body iron stores are high, the liver releases hepcidin into the circulation. Hepcidin binds to ferroportin on the basolateral surface of the enterocyte, causing its internalization and degradation.[11][12] This traps absorbed iron inside the enterocyte, preventing its entry into the bloodstream.[12] Low hepcidin levels, occurring during iron deficiency, allow ferroportin to remain on the cell surface, facilitating iron export.

Investigational Methodologies: A Step-by-Step Guide

Accurate in vitro assessment of this compound absorption requires a series of validated protocols.

5.1 Protocol: Caco-2 Cell Culture and Differentiation

This protocol details the process of creating a polarized, differentiated Caco-2 monolayer suitable for transport studies.

-

Cell Maintenance: Culture Caco-2 cells (ATCC® HTB-37™) in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% non-essential amino acids. Maintain in a 37°C, 5% CO₂ incubator.

-

Subculture: Passage cells when they reach ~80% confluency. Use Trypsin-EDTA to detach cells.

-

Seeding on Transwells: Seed Caco-2 cells onto microporous polycarbonate membrane inserts (e.g., 12-well Transwells®, 0.4 µm pore size) at a density of approximately 1 x 10⁵ cells/cm². Add 0.5 mL of cell suspension to the apical (upper) chamber and 1.5 mL of medium to the basolateral (lower) chamber.

-

Differentiation: Culture the cells for 21-25 days post-seeding.[14] Change the medium in both chambers every 2-3 days. The cells will spontaneously differentiate, forming a polarized monolayer.

5.2 Protocol: Monolayer Integrity Assessment (TEER)

This is a critical quality control step performed before and after every transport experiment.

-

Equilibration: Remove culture medium and wash the monolayer by adding pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) to both apical (0.5 mL) and basolateral (1.5 mL) chambers. Equilibrate for 10-15 minutes at 37°C.[14]

-

Measurement: Using an epithelial volt-ohm meter (EVOM) with "chopstick" electrodes, place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.[5]

-

Calculation: Record the resistance in Ohms (Ω). Measure the resistance of a blank insert containing only HBSS. Calculate the TEER value using the following formula:

-

TEER (Ω·cm²) = (R_total - R_blank) x A

-

Where R_total is the resistance of the cell monolayer, R_blank is the resistance of the blank insert, and A is the surface area of the membrane in cm².[11]

-

-

Validation: A TEER value ≥ 250 Ω·cm² generally indicates a confluent and intact monolayer suitable for transport studies.[1]

5.3 Protocol: this compound Transport Assay (Apical to Basolateral)

This assay quantifies the movement of iron across the Caco-2 monolayer.

-

Preparation: Check monolayer integrity via TEER. Wash monolayers twice with pre-warmed HBSS.

-

Dosing: Prepare the transport buffer (e.g., HBSS, pH 6.5-7.4).[3] Prepare a dosing solution of this compound (e.g., 10-100 µM) in the transport buffer. For enhancers, co-incubate with ascorbic acid (e.g., at a 20:1 molar ratio to iron).[5]

-

Initiation: Add fresh transport buffer to the basolateral chamber (1.5 mL). Remove the wash buffer from the apical chamber and add the iron dosing solution (0.5 mL).[3]

-

Incubation: Incubate the plate at 37°C on an orbital shaker (approx. 50 rpm) for a defined period (e.g., 2 hours).[3]

-

Sampling: At designated time points (e.g., 30, 60, 90, 120 min), take a sample (e.g., 200 µL) from the basolateral chamber, immediately replacing it with an equal volume of fresh, pre-warmed transport buffer to maintain sink conditions.[3] Take a sample from the apical chamber at the beginning and end of the experiment.

-

Termination: At the end of the incubation, remove solutions from both chambers. Wash the monolayer three times with ice-cold, iron-free buffer.

-

Cell Lysis: Add a lysis buffer (e.g., 50 mM NaOH or a specialized CelLytic™ buffer) to the apical side to lyse the cells for analysis of intracellular iron content.

-

Quantification: Analyze the iron content in the basolateral samples and the cell lysate using a validated method like the Ferrozine assay or atomic absorption spectrometry.

Diagram 2: Experimental Workflow for In Vitro Iron Transport Assay

Caption: A step-by-step workflow for conducting a this compound transport assay.

5.4 Protocol: Iron Quantification via Ferrozine Assay

This colorimetric assay is a simple and reliable method for measuring non-heme iron.

-

Reagent Preparation:

-

Iron-Releasing Reagent: Freshly mix equal volumes of 1.4 M HCl and 4.5% (w/v) KMnO₄.

-

Ferrozine Reagent: Prepare a solution containing 6.5 mM Ferrozine, 5 M Ammonium Acetate, and 2 M Ascorbic Acid.

-

-

Sample Preparation:

-

Cell Lysate/Basolateral Media: Mix 100 µL of sample with 100 µL of the iron-releasing reagent.

-

Standard Curve: Prepare iron standards (e.g., 0-30 nmol FeCl₃) and treat them identically to the samples.

-

-

Digestion: Incubate all tubes at 60°C for 2 hours to release protein-bound iron.

-

Color Development: Cool samples to room temperature. Add 70 µL of the Ferrozine reagent to 140 µL of digested sample in a 96-well plate. Incubate for 30 minutes at room temperature, protected from light.

-

Measurement: Read the absorbance at 562 nm using a microplate reader. The Ferrozine forms a stable magenta complex with Fe²⁺, and the absorbance is directly proportional to the iron concentration.

5.5 Indirect Quantification via Ferritin Formation

As an alternative or complementary method to direct iron measurement, quantifying ferritin formation via ELISA is a well-established surrogate for iron uptake.[12]

-

Cell Exposure: Expose differentiated Caco-2 cells to the iron test solution for a set period (e.g., 1-2 hours).

-

Wash and Incubate: Thoroughly wash the cells to remove extracellular iron and add fresh, iron-free medium.

-

Ferritin Expression: Incubate the cells for an additional 21-23 hours to allow for the synthesis and expression of ferritin protein in response to the iron uptake.

-

Lysis and ELISA: Lyse the cells and determine the ferritin concentration in the lysate using a commercial human ferritin ELISA kit, following the manufacturer's instructions. Normalize the ferritin concentration to the total cell protein content (e.g., via BCA assay).

Key Factors Influencing this compound Absorption

6.1 Enhancers: The Role of Ascorbic Acid

Ascorbic acid (Vitamin C) is the most potent enhancer of non-heme iron absorption. Its mechanism is twofold:

-

Reducing Agent: It reduces any dietary ferric iron (Fe³⁺) to the absorbable ferrous (Fe²⁺) state.

-

Chelator: It forms a soluble, readily absorbable complex with Fe²⁺ at the acidic pH of the stomach, keeping it available for uptake by DMT1 in the duodenum.

In Caco-2 models, the addition of ascorbic acid at a molar ratio of 20:1 (Ascorbic Acid:Iron) can significantly increase ferrous sulfate uptake.[5]

6.2 Inhibitors: The Impact of Phytic Acid

Phytic acid, found in whole grains, legumes, and seeds, is a powerful inhibitor of iron absorption. It forms strong, insoluble complexes with iron in the intestinal lumen, rendering it unavailable for uptake by DMT1. In Caco-2 cell models, phytic acid has been shown to significantly reduce ferrous iron uptake, with maximal inhibition observed at a 10:1 molar ratio (Phytic Acid:Iron).

Data Presentation & Interpretation

7.1 Quantitative Data Summary

Data from Caco-2 transport studies can be used to compare the bioavailability of different iron compounds and the impact of various dietary factors.

| Condition / Iron Form | Measurement | Result | Citation(s) |

| Baseline Uptake | Cellular Fe Uptake | 0.58 ± 0.03 pmol/µg cell protein | [5] |

| Ferrous Sulfate | Cellular Fe Uptake | Increased by 44.1 ± 1.4% | [5] |

| + Ascorbic Acid (50:1) | |||

| Ferrous Sulfate | Cellular Fe Uptake | Decreased by 11.2 ± 0.8% | [5] |

| + Phytic Acid (10:1) | |||

| This compound | Bioaccessibility | Drops from >87% (gastric) to 12.8% (intestinal) | |

| vs. Ferrous Sulfate | (Post-Digestion) | Drops from 81% (gastric) to a higher value than lactate | |

| General Permeability | Apparent Permeability | Papp > 10 x 10⁻⁶ cm/sec | |

| (High Absorption) | (Papp) | ||

| General Permeability | Apparent Permeability | Papp < 1 x 10⁻⁶ cm/sec | |

| (Low Absorption) | (Papp) |

7.2 Calculating Apparent Permeability (Papp)

The transepithelial transport rate is often expressed as the apparent permeability coefficient (Papp), calculated using the formula:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the steady-state flux (rate of iron appearance in the basolateral chamber, e.g., in mol/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of iron in the apical chamber (e.g., in mol/cm³).

-

A higher Papp value indicates more efficient transport across the monolayer.

Conclusion

The in vitro Caco-2 cell model provides a robust and indispensable platform for elucidating the mechanisms of this compound absorption. By understanding the intricate interplay between the core transport proteins DMT1 and ferroportin, the regulatory oversight of the IRP/IRE system and hepcidin, and the influence of dietary modulators, researchers can effectively screen novel iron formulations and develop strategies to enhance bioavailability. The detailed protocols and methodologies presented in this guide offer a validated framework for generating reliable, reproducible data, thereby advancing research in nutrition, pharmacology, and drug development.

References

-

Sharp, P. A., & Srai, S. K. S. (2007). Molecular mechanisms involved in intestinal iron absorption. World Journal of Gastroenterology, 13(35), 4716–4724. [Link]

-

Moretti, D., Goede, J. S., Zeder, C., Jiskra, M., Lacroux, C., Vinchi, F., ... & Zimmermann, M. B. (2015). Oral iron supplements increase hepcidin and decrease iron absorption from daily or twice-daily doses in iron-depleted young women. Blood, 126(17), 1981-1989. [Link]

-

Kalgaonkar, S., & Lönnerdal, B. (2008). Effects of dietary factors on iron uptake from ferritin in Caco-2 cells. The Journal of nutritional biochemistry, 19(1), 33–39. [Link]

-

Maznah, I. (2001). The use of Caco-2 cells as an in vitro method to study bioavailability of iron. Malaysian Journal of Nutrition, 7(1), 31-42. [Link]

-

Kim, J., & Nunez, M. T. (2003). The cellular mechanisms of body iron homeostasis. The Journal of nutritional biochemistry, 14(9), 492-500. [Link]

-

Nemeth, E., Tuttle, M. S., Powelson, J., Vaughn, M. B., Donovan, A., Ward, D. M., ... & Ganz, T. (2004). Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization. Science, 306(5704), 2090-2093. [Link]

-

Sambuy, Y., De Angelis, I., Ranaldi, G., Scarino, M. L., Stammati, A., & Zucco, F. (2005). The Caco-2 cell line as a model of the intestinal barrier: influence of cell and culture-related factors on Caco-2 cell function. Cell biology and toxicology, 21(1), 1–26. [Link]

-

Staroń, R., Lipiński, P., Lenart, A., & Dobrzyńska, A. (2019). Comparison Study of Iron Bioaccessibility from Dietary Supplements and Microencapsulated Preparations. Nutrients, 11(2), 242. [Link]

-

Drakesmith, H., Nemeth, E., & Ganz, T. (2015). Ironing out the details of hepcidin-ferroportin interaction. Cell metabolism, 22(5), 777-787. [Link]

-

Wienk, K. J., Marx, J. J., & Beynen, A. C. (1999). The effect of ascorbic acid on the absorption of non-haem iron. International journal for vitamin and nutrition research, 69(2), 97-103. [Link]

-

Anderson, G. J., & Frazer, D. M. (2005). Iron imports. III. Transfer of iron from the mucosa into circulation. American Journal of Physiology-Gastrointestinal and Liver Physiology, 289(4), G633-G637. [Link]

-

Scheers, N., Almgren, A., & Sandberg, A. S. (2014). Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies. The Journal of nutritional biochemistry, 25(7), 716–721. [Link]

-

Sandberg, A. S. (2010). The use of caco-2 cells to estimate fe absorption in humans--a critical appraisal. International journal for vitamin and nutrition research, 80(4-5), 307-13. [Link]

-

Halleux, C., & Schneider, Y. J. (1991). Iron absorption by intestinal epithelial cells: 1. CaCo2 cells cultivated in serum-free medium, on polyethyleneterephthalate microporous membranes, as an in vitro model. In Vitro Cellular & Developmental Biology, 27(4), 293-302. [Link]

-

McKie, A. T., Barrow, D., Latunde-Dada, G. O., Rolfs, A., Sager, G., Mudaly, E., ... & Simpson, R. J. (2001). An iron-regulated ferric reductase associated with the absorption of dietary iron. Science, 291(5509), 1755-1759. [Link]

-

Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880-885. [Link]

-

Scheers, N., Almgren, A., & Sandberg, A. S. (2014). Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies. ResearchGate. [Link]

-

Wortley, G. M., Leus, D. L., Miller, D. D., & Glahn, R. P. (2005). An in vitro digestion/Caco-2 cell culture system with dialysis membrane accurately predicts the effects of ascorbic acid and polyphenolic compounds on iron bioavailability in humans. The Journal of nutrition, 135(11), 2717-2721. [Link]

-

Anonymous. (n.d.). Comparison of Absorption Characteristics of Iron Glycine Chelate and Ferrous Sulfate in Caco-2 Cells. ResearchGate. [Link]

-

Staroń, R., Lipiński, P., Lenart, A., & Dobrzyńska, A. (2019). Comparison Study of Iron Bioaccessibility from Dietary Supplements and Microencapsulated Preparations. Nutrients, 11(2), 242. [Link]

-

Wang, X., Wu, W., Zhou, Y., He, Y., & Wu, Z. (2019). Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells. Nutrients, 11(3), 513. [Link]

-

Ring, H. L., Gao, Z., Klein, N. D., Garwood, M., Bischof, J. C., & Haynes, C. L. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. [Link]

-

Zhu, Y., Chen, J., & Huang, Z. (2008). Comparison of iron uptake from reduced iron powder and FeSO4 using the Caco-2 cell model: effects of ascorbic acid, phytic acid, and pH. Journal of agricultural and food chemistry, 56(9), 3330-3335. [Link]

-

Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). Kamiya Biomedical Company. [Link]

-

Riemer, J., Hoepken, H. H., Czerwinska, M., Dringen, R., & Schmalz, M. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical biochemistry, 331(2), 370-375. [Link]

-

Pereira, D. I., Mergler, B. I., Faria, N., Bruggraber, S. F., Aslam, M. F., Poots, L. K., ... & Powell, J. J. (2013). Caco-2 cell acquisition of dietary iron(III) invokes a nanoparticulate endocytic pathway. PloS one, 8(11), e81250. [Link]

-